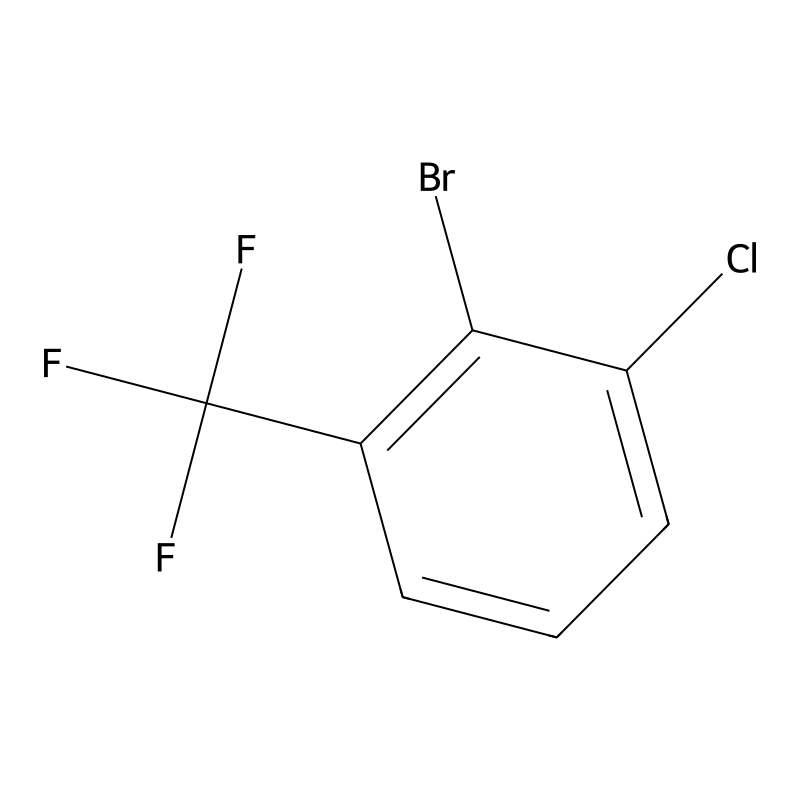2-Bromo-1-chloro-3-(trifluoromethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
Specific Scientific Field: This application falls under the field of agrochemical and pharmaceutical industries.
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures: The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions . 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Specific Scientific Field: This application falls under the field of pharmaceutical chemistry.
Summary of the Application: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs are used for various diseases and disorders .
Methods of Application or Experimental Procedures: The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into potential drug molecules .
Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Synthesis of Trifluoromethylpyridines
Specific Scientific Field: This application falls under the field of organic chemistry.
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-1-chloro-3-(trifluoromethyl)benzene, are used in various industries . The major use of TFMP derivatives is in the protection of crops from pests .
Electrophilic Aromatic Substitution of Substituted Benzenes
Summary of the Application: The electrophilic aromatic substitution of substituted benzenes is a key reaction in organic chemistry . This reaction is used to synthesize a wide range of compounds, including those containing the trifluoromethyl group .
Methods of Application or Experimental Procedures: The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .
Results or Outcomes: The nature of the substituent influences the product ratio in a dramatic fashion . For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
2-Bromo-1-chloro-3-(trifluoromethyl)benzene is an aromatic compound characterized by a benzene ring with three substituents: a bromine atom at the second position (ortho), a chlorine atom at the first position (para), and a trifluoromethyl group (-CF₃) at the third position (meta). Its molecular formula is C₇H₃BrClF₃, and it has a molecular weight of 259.45 g/mol. The trifluoromethyl group is a strong electron-withdrawing moiety that significantly affects the electronic properties of the molecule, impacting its reactivity in various
The presence of the trifluoromethyl group and halogens in 2-Bromo-1-chloro-3-(trifluoromethyl)benzene influences its reactivity in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring towards electrophilic substitution at all positions except ortho and para to the trifluoromethyl group. This unique reactivity pattern allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
The synthesis of 2-Bromo-1-chloro-3-(trifluoromethyl)benzene can be achieved through various methods, including:
- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine and chlorine under controlled conditions to ensure selective substitution.
- Vapor-phase Reactions: These reactions can facilitate the introduction of trifluoromethyl groups into aromatic systems, allowing for the synthesis of trifluoromethyl-substituted compounds .
2-Bromo-1-chloro-3-(trifluoromethyl)benzene finds applications primarily in the fields of agrochemicals and pharmaceuticals. It serves as a precursor for synthesizing trifluoromethylpyridines and other derivatives that are utilized in various chemical industries. Additionally, its derivatives have been incorporated into FDA-approved drugs over the past two decades, highlighting its significance in medicinal chemistry .
Studies on similar compounds indicate that 2-Bromo-1-chloro-3-(trifluoromethyl)benzene may interact with various biological targets, including cytochrome P450 enzymes. For instance, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism . Understanding these interactions is crucial for assessing potential toxicity and therapeutic efficacy.
Several compounds are structurally similar to 2-Bromo-1-chloro-3-(trifluoromethyl)benzene. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | 454-78-4 | 0.94 |
| 2-Bromo-4-chlorobenzotrifluoride | 1099597-32-6 | 0.94 |
| 1-Bromo-2-chloro-4-trifluoromethylbenzene | 402-04-0 | 0.89 |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 | 0.89 |
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | 344-65-0 | 0.94 |
The unique arrangement of substituents in 2-Bromo-1-chloro-3-(trifluoromethyl)benzene allows it to exhibit distinct electronic properties and reactivity compared to these similar compounds, making it particularly valuable in synthetic applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








